![molecular formula C8H15N3O2 B1381504 1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine CAS No. 1566973-20-3](/img/structure/B1381504.png)
1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine
Overview
Description
1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine, also known as 1-methyl-2-propanoate-3-oxadiazol-5-yl-ethan-1-amine, is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of the oxadiazole family of compounds and can be synthesized in a variety of ways. It has been used in a variety of scientific research applications, from organic chemistry to biochemistry and physiology.
Scientific Research Applications
Scalable Synthesis Strategies
- A scalable synthesis method for a compound closely related to 1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine, specifically 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, has been developed. This process is driven by safety considerations and focuses on the selection of thermally stable compounds and the application of process safety principles (Likhite et al., 2016).
Energetic Materials
- Research into compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is related to the target compound, has been conducted to develop insensitive energetic materials. These materials show moderate thermal stability and insensitivity towards impact and friction (Yu et al., 2017).
Novel Derivatives Synthesis
- Novel derivatives of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids were synthesized, indicating the potential for creating complex molecular structures involving 1,2,4-oxadiazol units (Anterbedy et al., 2021).
Antimicrobial and Antioxidant Applications
- Some derivatives of 1,3,4-oxadiazol-2-amine, which share structural similarities with the target compound, have been synthesized and shown to possess promising antibacterial, antifungal, and antioxidant activities (Saundane et al., 2013).
Anticancer Evaluation
- New derivatives incorporating the 1,2,4-oxadiazole structure have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, demonstrating good to moderate activity (Yakantham et al., 2019).
properties
IUPAC Name |
1-[5-(propan-2-yloxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-5(2)12-4-7-10-8(6(3)9)11-13-7/h5-6H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGCYKMPASASCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NC(=NO1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.